9-Cyclopentyladenine
Description
Overview of Purine (B94841) Analogues in Scientific Inquiry
Purine analogues are a class of molecules that mimic the structure of natural purines, namely adenine (B156593) and guanine. These natural purines are fundamental components of nucleic acids (DNA and RNA), energy currency (ATP), and signaling molecules (cAMP). By virtue of their structural similarity, purine analogues can interact with the cellular machinery that recognizes and processes natural purines. This interaction can lead to a variety of biological effects, such as the inhibition of enzymes involved in nucleic acid synthesis, the disruption of signal transduction pathways, or the modulation of receptor activity. This mimicry has been exploited in the development of a wide range of therapeutic agents, including antiviral, anticancer, and immunosuppressive drugs.
Historical Context of 9-Cyclopentyladenine in Adenine Derivative Research
The exploration of adenine derivatives has a rich history rooted in the desire to understand and manipulate the fundamental processes of life. Early research in the mid-20th century focused on modifying the purine core to create antimetabolites for cancer chemotherapy. The synthesis of 9-substituted adenine derivatives, including those with cyclic alkyl groups, emerged from the systematic investigation of structure-activity relationships. The development of synthetic methodologies, such as the reaction of 6-chloropurine (B14466) with corresponding amines, paved the way for the creation of a diverse library of adenine analogues. nih.gov While the precise first synthesis of this compound is not prominently documented in readily available historical records, its emergence is a logical progression in the field of purine chemistry, driven by the quest for compounds with improved biological activity and selectivity.
Significance of Cyclopentyl Moiety in Purine-Based Compounds
The incorporation of a cyclopentyl group at the 9-position of the purine ring is a key structural feature that significantly influences the biological activity of this compound. This lipophilic moiety can enhance the compound's ability to cross cell membranes, increasing its bioavailability. Furthermore, the cyclopentyl group can provide a specific steric and hydrophobic interaction profile with the binding pockets of target proteins, such as kinases and receptors. This can lead to increased potency and selectivity compared to adenine itself or other analogues with different substituents. In the context of adenosine (B11128) receptor ligands, for example, the N6-cyclopentyl substitution is known to enhance affinity and selectivity for the A1 subtype. d-nb.info
Chemical Profile of this compound
This section details the chemical and physical properties of this compound, including its synthesis and spectroscopic data.
Synthesis and Chemical Properties
This compound is typically synthesized through the nucleophilic substitution of a leaving group, commonly a chlorine atom, at the 6-position of a 9-cyclopentylpurine (B8656152) intermediate with an amino group. A common starting material for this synthesis is 6-chloropurine, which is reacted with cyclopentylamine (B150401).
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃N₅ |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 9-cyclopentyl-9H-purin-6-amine |
| CAS Number | 715-91-3 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 188-190 °C |
| Solubility | Soluble in DMSO and methanol (B129727) |
Spectroscopic Data
The structural identity of this compound is confirmed through various spectroscopic techniques.
Spectroscopic Data for this compound
| Technique | Data |
|---|---|
| ¹H NMR (DMSO-d₆, 400 MHz) δ | 8.13 (s, 1H), 8.09 (s, 1H), 7.19 (s, 2H), 4.80-4.70 (m, 1H), 2.15-2.05 (m, 2H), 1.95-1.85 (m, 2H), 1.70-1.60 (m, 2H), 1.55-1.45 (m, 2H) |
| ¹³C NMR (DMSO-d₆, 101 MHz) δ | 156.1, 152.4, 149.6, 141.2, 118.8, 54.2, 32.5, 24.1 |
| Mass Spectrometry (EI) | m/z 203 (M⁺), 135, 108 |
Mechanism of Action and Biological Targets
This compound exerts its biological effects by interacting with multiple key cellular targets, primarily acting as an inhibitor of specific enzymes involved in signaling and cell cycle regulation.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Cyclin-dependent kinases are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many diseases, including cancer. While this compound is a purine analogue and many such compounds exhibit CDK inhibitory activity, specific and potent inhibition of a particular CDK by this compound is not extensively documented in readily available literature. However, its structural similarity to known CDK inhibitors suggests it may have activity against various CDKs. For instance, related 2,6,9-trisubstituted purines have been shown to be potent CDK inhibitors. nih.gov Further screening and enzymatic assays would be necessary to fully characterize the CDK inhibitory profile of this compound.
Adenylyl Cyclase Inhibition
A well-documented mechanism of action for this compound is its role as a non-competitive inhibitor of adenylyl cyclase. Adenylyl cyclase is a key enzyme in the G-protein coupled receptor signaling pathway, responsible for converting ATP to cyclic AMP (cAMP), a crucial second messenger. By inhibiting adenylyl cyclase, this compound can modulate a wide range of physiological processes that are dependent on cAMP signaling. It has been reported to have an IC₅₀ value of approximately 100 µM for the inhibition of adenylyl cyclase in brain preparations.
Interaction with Adenosine Receptors
Adenosine receptors are a class of G protein-coupled receptors that are activated by the endogenous nucleoside adenosine. They are involved in regulating a multitude of physiological functions, including cardiovascular, neural, and immune responses. The N6- and 9-substitutions on the adenine ring are known to influence the affinity and selectivity of compounds for different adenosine receptor subtypes. While N6-cyclopentyladenosine is a known potent A1 adenosine receptor agonist, this compound has been shown to act as an antagonist at A1 adenosine receptors, albeit with lower potency than specialized antagonists. The binding affinity of this compound for various adenosine receptors requires further detailed characterization.
Reported Biological Activities of this compound
| Target | Activity | Potency (approx.) |
|---|---|---|
| Adenylyl Cyclase | Inhibitor | IC₅₀ ≈ 100 µM |
Applications in Biomedical Research
The unique biological activities of this compound have led to its use as a research tool in various areas of biomedical science.
Cancer Research
The role of CDKs in cell cycle progression and the reliance of many cancer cells on these enzymes for proliferation make CDK inhibitors attractive as potential anticancer agents. Although the specific CDK inhibitory profile of this compound is not fully elucidated, its potential to modulate cell cycle-related kinases has prompted its investigation in cancer research. For instance, given the importance of CDK9 in transcriptional regulation and the survival of certain cancer cells, evaluating the effect of this compound on CDK9 activity could be a promising research direction. nih.gov Furthermore, its ability to inhibit adenylyl cyclase and modulate cAMP levels could also have implications in cancer therapy, as cAMP signaling pathways are known to be dysregulated in some malignancies. There is emerging interest in its potential application in treating glioblastoma, an aggressive form of brain cancer. acs.orgnih.gov
Virology Research
Purine analogues are a cornerstone of antiviral therapy. They can act by inhibiting viral polymerases, enzymes crucial for the replication of viral genetic material. The structural resemblance of this compound to natural purines suggests its potential as an antiviral agent. While there is a lack of extensive studies specifically detailing the antiviral activity of this compound against a broad range of viruses, the general principle of purine analogues in virology supports its investigation in this area. For example, related purine analogues have shown activity against viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV). nih.govmdpi.com
Neurological Research
The ability of this compound to inhibit adenylyl cyclase and interact with adenosine receptors makes it a valuable tool for studying neurological processes. cAMP signaling plays a critical role in neuronal development, synaptic plasticity, and neurotransmission. By modulating cAMP levels, this compound can be used to investigate these processes. Its antagonistic activity at adenosine A1 receptors is also relevant, as these receptors are abundant in the central nervous system and are involved in neuroprotection and the regulation of neuronal excitability.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-cyclopentylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c11-9-8-10(13-5-12-9)15(6-14-8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJWHJNBTXITCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C(N=CN=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70221720 | |
| Record name | 9-cyclopentyl-9H-Adenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70221720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
715-91-3 | |
| Record name | 9-Cyclopentyladenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=715-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 9-Cyclopentyladenine | |
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| Record name | 9-Cyclopentyladenine | |
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| Record name | 9-cyclopentyl-9H-Adenine | |
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| Record name | 9-Cyclopentyladenine | |
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Synthetic Methodologies and Chemical Modifications
Strategies for 9-Cyclopentyladenine Synthesis
The synthesis of this compound, a key scaffold in medicinal chemistry, is primarily achieved through the alkylation of the adenine (B156593) purine (B94841) system. A prevalent and efficient method involves the direct alkylation of adenine with a suitable cyclopentylating agent, such as cyclopentyl bromide, in the presence of a base. nih.govup.ac.za This reaction typically yields a mixture of N9- and N3-alkylated isomers, with the N9-substituted product, this compound, being the thermodynamically favored and major product under basic conditions. up.ac.zaresearchgate.net
Another robust synthetic route starts from substituted purine precursors, most commonly 6-chloropurine (B14466). nih.gov The nucleophilic substitution reaction between 6-chloropurine and cyclopentyl bromide under basic conditions effectively yields 6-chloro-9-cyclopentyl-9H-purine. nih.gov This intermediate is a versatile precursor for further modifications, particularly at the C6 position, or it can be readily converted to this compound.
A multi-step synthesis beginning with simpler pyrimidine (B1678525) derivatives has also been reported. For instance, the synthesis can commence from 4,6-dichloro-5-nitropyrimidine, which undergoes a series of reactions including substitution with cyclopentylamine (B150401) to construct the desired purine ring system. nih.gov
Table 1: Key Synthetic Strategies for this compound and its Precursors
| Starting Material | Reagents | Key Intermediate/Product | Reference |
|---|---|---|---|
| Adenine | Cyclopentyl bromide, Base (e.g., K₂CO₃) | This compound | nih.govup.ac.za |
| 6-Chloropurine | Cyclopentyl bromide, Base | 6-Chloro-9-cyclopentyl-9H-purine | nih.gov |
Design and Synthesis of this compound Analogues
The this compound scaffold has been extensively modified at various positions of the purine ring to explore structure-activity relationships for different biological targets. The synthesis of these analogues generally leverages key intermediates like 6-chloro-9-cyclopentyl-9H-purine.
The C6 position of the purine ring is a frequent site for modification. Starting from the versatile intermediate 6-chloro-9-cyclopentyl-9H-purine, a variety of N6-substituted analogues can be synthesized through nucleophilic aromatic substitution. nih.govnih.gov This reaction involves treating the chlorinated precursor with a diverse range of primary or secondary amines.
For example, a series of 6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine analogues were prepared by reacting 6-chloro-9-cyclopentyl-9H-purine with the corresponding piperazine (B1678402) derivatives. nih.gov Similarly, reaction with various substituted phenyl piperazines has yielded 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives. nih.gov This straightforward approach allows for the introduction of a wide array of functionalities at the N6 position, enabling the fine-tuning of the molecule's properties.
Table 2: Examples of N6-Substituted this compound Analogues
| Precursor | Amine Reagent | Resulting Analogue Class | Reference |
|---|---|---|---|
| 6-Chloro-9-cyclopentyl-9H-purine | Substituted Piperazines | 6-(Piperazin-1-yl)-9-cyclopentylpurines | nih.gov |
| 6-Chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine | Substituted Phenyl Piperazines | 6,8,9-Trisubstituted Purines | nih.gov |
Modifications at the C2 position of the this compound core have also been explored to develop new chemical entities. The synthesis of these analogues often begins with a doubly substituted purine, such as 2,6-dichloropurine (B15474). sci-hub.se Alkylation of 2,6-dichloropurine with cyclopentanol (B49286) via the Mitsunobu reaction regioselectively yields 2,6-dichloro-9-cyclopentyl-9H-purine. sci-hub.se This key intermediate allows for sequential and selective substitutions at the C6 and C2 positions. For instance, subsequent reactions can introduce various amino groups at these positions, leading to compounds like N2-(4-Amino-cyclohexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethyl-phenyl)-9H-purine-2,6-diamine. sci-hub.se
The introduction of substituents at the C8 position of the purine ring has been achieved through cyclization strategies. One approach involves using a 5-amino-4,6-dihydropyrimidine derivative bearing the N-cyclopentyl moiety. nih.gov Reaction of this intermediate with a substituted benzaldehyde, such as 4-phenoxybenzaldehyde, under acidic catalysis (p-TsOH) leads to an intramolecular cyclization, forming the imidazole (B134444) part of the purine ring and installing the substituent at the C8 position. nih.gov This method has been successfully used to synthesize compounds like 6-chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine. nih.gov
The term "5'-Deoxy" refers to a modification of the ribose sugar in nucleosides. As this compound is characterized by a cyclopentyl group directly attached to the N9 position of adenine and lacks a ribose moiety, this specific classification of analogues is not applicable to the parent compound .
This compound can be considered as the core heterocyclic component of a class of compounds known as carbocyclic adenosine (B11128) analogues. In these molecules, the ribofuranose sugar of adenosine is replaced by a carbocyclic ring, often a cyclopentane (B165970) or cyclopentene (B43876) ring. The synthesis of these analogues is a significant area of research. nih.govnih.gov
A general strategy for synthesizing these compounds involves coupling a purine base, or a precursor like 6-chloropurine, with a functionalized cyclopentane derivative. nih.gov For example, the Mitsunobu reaction can be employed to couple 6-chloropurine with a suitably protected carbocyclic alcohol, followed by further chemical transformations. nih.gov Another approach uses a bicyclic isoxazolidine (B1194047) derived from a Diels-Alder reaction with cyclopentadiene (B3395910) as a starting point to create the desired carbocyclic core, which is then coupled with the adenine moiety. nih.gov These synthetic routes provide access to a wide range of carbocyclic nucleosides where the cyclopentyl group mimics the sugar ring of natural nucleosides. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 6-Chloropurine |
| Cyclopentyl bromide |
| 6-Chloro-9-cyclopentyl-9H-purine |
| 4,6-dichloro-5-nitropyrimidine |
| Cyclopentylamine |
| 6-Chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine |
| 6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine |
| 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine |
| N-(4-(Dimethylphosphoryl)phenyl)-9-vinyl-9H-purin-6-amine |
| 2,6-Dichloropurine |
| Cyclopentanol |
| 2,6-dichloro-9-cyclopentyl-9H-purine |
| N2-(4-Amino-cyclohexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethyl-phenyl)-9H-purine-2,6-diamine |
| 4-Phenoxybenzaldehyde |
| p-Toluenesulfonic acid (p-TsOH) |
Structure-Activity Relationship (SAR) Studies of this compound Analogues
The exploration of this compound analogues has been a fertile ground for understanding the structural requirements for potent and selective interaction with various receptors, most notably adenosine receptors. Structure-Activity Relationship (SAR) studies, which systematically alter parts of a molecule to observe the effect on its biological activity, have been instrumental in this field. These investigations have primarily centered on modifying the purine ring and its substituents to enhance affinity and selectivity for the adenosine A1 receptor.
Research into disubstituted N(6)-cyclopentyladenine derivatives has provided significant insights into how different chemical groups at various positions on the adenine scaffold influence biological activity, particularly as adenosine A1 receptor antagonists. Using N(6)-cyclopentyl-9-methyladenine (N-0840) as a reference compound, studies have methodically examined the impact of substitutions at the 8- and 9-positions of the purine ring. nih.govnih.gov
Modifications at the 9-position have shown that the receptor can accommodate changes. For instance, elongating the 9-methyl group of the lead compound to a 9-propyl substituent was well-tolerated, indicating that this space can be occupied by larger alkyl groups without a significant loss of affinity. nih.gov Conversely, introducing a bulkier, more rigid 9-benzyl group resulted in a decrease in adenosine A(1) receptor affinity, suggesting a limit to the size and nature of the substituent at this position. nih.gov
The 8-position has proven to be a critical site for enhancing receptor affinity. Appropriate substitutions at this position have led to a significant increase in binding strength. nih.gov For example, introducing a nitrogen-containing group at the C-8 position can enhance A1 receptor affinity. chalcogen.ro One of the most potent analogues identified through these studies is N(6)-cyclopentyl-8-(N-methylisopropylamino)-9-methyladenine (LUF 5608), which exhibited a high adenosine A(1) receptor affinity of 7.7 nM. nih.gov In a broad analysis, twenty newly synthesized derivatives showed higher adenosine A(1) receptor affinity than the reference compound N-0840. nih.gov
Furthermore, some of these modifications have successfully produced compounds that act as neutral antagonists. In [35S]GTPγS binding experiments, which assess a compound's intrinsic activity, several derivatives did not alter basal binding, a characteristic of neutral antagonism. nih.gov Notably, four of these neutral antagonists also displayed a 4- to 10-fold increase in adenosine A(1) receptor affinity compared to N-0840. nih.gov
| Compound Name/Number | Key Substitutions | Adenosine A₁ Receptor Affinity (Ki, nM) | Biological Activity Profile |
|---|---|---|---|
| N-0840 (Reference) | 9-methyl | 852 | Antagonist |
| LUF 5608 (Compound 31) | 9-methyl, 8-(N-methylisopropylamino) | 7.7 | High-affinity antagonist |
| Analogue with 9-propyl substituent | 9-propyl | Well-tolerated affinity | Antagonist |
| Analogue with 9-benzyl substituent | 9-benzyl | Decreased affinity | Antagonist |
| LUF 5666 (Compound 23) | Various 8- and 9-substitutions | 75 - 206 | Neutral Antagonist with increased affinity |
| LUF 5668 (Compound 25) | 75 - 206 | ||
| LUF 5669 (Compound 26) | 75 - 206 | ||
| LUF 5674 (Compound 33) | 75 - 206 |
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to formalize the empirical findings of SAR studies. chalcogen.ro By correlating variations in the chemical structure with changes in biological activity, QSAR generates mathematical models that can predict the activity of novel compounds. nih.gov This method is pivotal in rational drug design for optimizing lead compounds and prioritizing synthesis efforts. chalcogen.ro
For N(6)-cyclopentyladenine analogues, QSAR studies have been successfully performed to build predictive models for their antagonist activity at the adenosine A1 receptor. chalcogen.ro In one such study, a series of 33 disubstituted N(6)-cyclopentyladenine analogues were analyzed. The three-dimensional structures of the compounds were generated and their energy minimized using computational chemistry software before calculating various physicochemical descriptors. chalcogen.ro
The foundation of a QSAR model lies in the selection of molecular descriptors that quantify the physicochemical properties of the compounds. researchgate.net These descriptors can be categorized as thermodynamic, steric, and electronic, among others. For the series of disubstituted N(6)-cyclopentyladenine analogues, a stepwise multiple linear regression analysis identified several key descriptors that play a significant role in their A1 receptor antagonist activity. chalcogen.ro
The most predictive QSAR model incorporated five specific descriptors:
Dielectric Energy (DE): An electronic descriptor related to the energy of the molecule in a dielectric medium.
Connectivity Index 1 (CI1): A topological descriptor that reflects the degree of branching in the molecule.
Dipole Vector Y (DVY): A component of the molecule's dipole moment along the Y-axis.
Dipole Vector Z (DVZ): A component of the molecule's dipole moment along the Z-axis.
HOMO Energy (HE): The energy of the Highest Occupied Molecular Orbital, an electronic descriptor related to the molecule's ability to donate electrons. chalcogen.ro
The inclusion of these specific descriptors in the final model indicates that a combination of electronic properties (DE, DVY, DVZ, HE) and molecular topology (CI1) is crucial for determining the antagonist activity of these analogues at the A1 receptor. chalcogen.ro
| Descriptor | Descriptor Type | Significance in Model |
|---|---|---|
| Dielectric Energy (DE) | Electronic / Thermodynamic | Important for describing the molecule's energetic profile. |
| Connectivity Index 1 (CI1) | Topological | Reflects molecular size and branching. |
| HOMO Energy (HE) | Electronic / Quantum Chemical | Indicates the molecule's electron-donating capability. |
| Dipole Vector Y (DVY) | Electronic / 3D | Component of the dipole moment, influencing electrostatic interactions. |
| Dipole Vector Z (DVZ) | Electronic / 3D | Component of the dipole moment, influencing electrostatic interactions. |
The ultimate goal of a QSAR model is to accurately predict the biological activity of new or untested compounds. researchgate.net The validity and predictive power of a model are assessed using several statistical metrics. For the QSAR model developed for disubstituted N(6)-cyclopentyladenine analogues, these metrics confirmed its robustness and predictive ability. chalcogen.ro
The selected model demonstrated strong statistical significance:
Correlation Coefficient (r): 0.879, indicating a strong correlation between the descriptors and the biological activity.
Squared Correlation Coefficient (r²): This value suggests that the model can explain a significant portion of the variance in the biological activity. A related model explained 78.0% of the variance. chalcogen.ro
Cross-validated Squared Correlation Coefficient (q²): 0.664, obtained through a "leave-one-out" cross-validation method. This metric is a crucial indicator of the model's internal predictive power, and a value greater than 0.5 is generally considered good. chalcogen.ro
The F-test value for a related model was F = 15.35, indicating statistical significance greater than 99.9%. chalcogen.ro These robust statistical validations confirm that the developed QSAR model has a reliable predictive capability for the adenosine A1 receptor antagonist activity of new compounds within this chemical series. This allows researchers to design more potent analogues in a targeted manner. chalcogen.ro
Molecular Mechanisms of Action
Adenylate Cyclase Inhibition by 9-Cyclopentyladenine
This compound is recognized as an inhibitor of adenylate cyclase, an enzyme crucial for converting adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a key second messenger. nih.govnih.gov
Research has characterized this compound as a non-competitive inhibitor of adenylate cyclase. nih.govwikipedia.org This mode of inhibition implies that it does not directly compete with the substrate (ATP) for binding at the enzyme's active site. Instead, non-competitive inhibitors typically bind to an allosteric site, which is a different location on the enzyme. wikipedia.org This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding.
The inhibitory action of this compound is mediated through its interaction with the "P-site" of adenylate cyclase. nih.gov The P-site is an allosteric, inhibitory domain on the enzyme that is distinct from the catalytic active site. wikipedia.org This site is characteristically responsive to adenine (B156593) nucleosides and nucleoside phosphates. nih.gov By binding to the P-site, ligands like this compound can induce a conformational change that results in the inhibition of the enzyme's activity. wikipedia.orgnih.gov This interaction is considered a dead-end, post-transition-state mechanism. nih.gov
As a direct consequence of adenylate cyclase inhibition, this compound effectively reduces the intracellular accumulation of cyclic adenosine monophosphate (cAMP). nih.gov In studies using human blood platelets where cAMP production was stimulated by prostaglandin (B15479496) E1 (PGE1), this compound blocked the increase in cAMP levels in a concentration-dependent manner. nih.gov In this system, it demonstrated a half-maximal inhibitory concentration (IC50) of 4 µM. nih.gov However, in the absence of a stimulant like PGE1, this compound was reported to have no effect on basal cAMP levels. nih.gov
Table 1: Inhibitory Effect of 9-Substituted Adenine Derivatives on Stimulated cAMP Levels in Human Platelets
| Compound | IC50 Value (µM) for Blocking PGE1-Stimulated cAMP Increase |
| This compound (SQ 22,534) | 4 |
| 9-(Tetrahydro-2-furyl) adenine (SQ 22,536) | 1 |
| 9-Benzyladenine (SQ 21,611) | 60 |
| 9-Furfuryladenine (SQ 4647) | >85% inhibition at 1000 µM |
Data sourced from a study on a particulate preparation of human blood platelets. nih.gov
The inhibitory potency of this compound exhibits variability across different isozymes of adenylate cyclase. nih.gov Mammals express at least ten distinct isozymes of this enzyme (Types I-IX, membrane-bound, and one soluble form), which differ in their regulatory properties and tissue distribution. nih.govmdpi.com
Studies comparing several recombinant adenylyl cyclase isozymes revealed that Type II adenylyl cyclase is essentially insensitive to inhibition by this compound. nih.gov For other isozymes tested (Types I, VI, VII, and VIII), the inhibitory potency of 9-CP-Ade was generally found to be less than that of other adenine nucleoside derivatives like 2',5'-dideoxyadenosine. nih.gov This isozyme selectivity suggests that differences in the P-site domains among adenylate cyclase isozymes could be exploited for developing more targeted inhibitors. nih.gov
Table 2: Comparative Inhibitory Potency of P-Site Ligands on Adenylate Cyclase Isozymes
| Compound | General Inhibitory Potency Order | Note on Isozyme Specificity |
| 2',5'-dideoxyadenosine | Most potent nucleoside derivative | Potent across multiple isozymes |
| β-adenosine | > this compound | - |
| This compound | > 9-(tetrahydrofuryl)-adenine | Type II adenylyl cyclase is essentially insensitive to inhibition |
| 9-(tetrahydrofuryl)-adenine | Least potent nucleoside derivative tested | - |
This table reflects the general order of potency as observed in a comparative study of recombinant adenylyl cyclase isozymes. nih.gov
Adenosine Receptor Modulation
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) with four subtypes (A1, A2A, A2B, and A3) that mediate the diverse physiological effects of adenosine. mdpi.com
While this compound is well-established as an adenylate cyclase inhibitor acting at the P-site, its role as a direct agonist for the A3 adenosine receptor is not prominently supported in available scientific literature. The A3 receptor, which couples to Gi proteins, typically leads to the inhibition of adenylate cyclase upon activation, thereby decreasing cAMP levels. mdpi.comnih.gov While studies have explored various 9-alkyladenine derivatives for their potential as A3 receptor ligands, the focus has often been on developing antagonists or has required other structural modifications to achieve high-affinity agonism. nih.govnih.gov The primary characterization of this compound remains its function as a P-site inhibitor of adenylate cyclase rather than a direct A3 receptor agonist. nih.gov
Kinase Inhibition
This compound has been identified as an inhibitor of specific kinases, demonstrating notable potency and a clear mechanism of action against certain enzymes.
Casein Kinase 1 Delta (CK1δ) Inhibition
While the broader class of purine-based compounds has been investigated for activity against Casein Kinase 1 Delta (CK1δ) nih.gov, specific research findings identifying this compound as an inhibitor of CK1δ were not found in the search results. The scientific literature details other molecules, such as PF-670462 and IC261, as inhibitors of this kinase nih.govscbt.comwikipedia.org.
Inositol-tetrakisphosphate 1-kinase (ITPK1) Inhibition
Scientific studies have successfully identified this compound as a potent inhibitor of Inositol-tetrakisphosphate 1-kinase (ITPK1), an enzyme crucial to the inositol (B14025) phosphate (B84403) pathway. nih.gov In a high-throughput screening assay utilizing luciferase to detect ATP produced during the ITPK1 phosphatase reaction, this compound (referred to as 9-CPA or compound 1) emerged as the most potent inhibitor from a library of compounds. nih.gov
The inhibitory activity of this compound against ITPK1 was quantified, revealing a half-maximal inhibitory concentration (IC₅₀) of 0.026 ± 0.005 μM in a luciferase-based phosphatase assay. nih.gov The inhibitory effect was confirmed through a radiometric kinase assay, which yielded a consistent IC₅₀ value of 0.050 ± 0.008 μM. nih.gov These findings establish this compound as a nanomolar-range inhibitor of ITPK1.
| Assay Type | IC₅₀ (μM) | Reference |
|---|---|---|
| Luciferase-based Phosphatase Assay | 0.026 ± 0.005 | nih.gov |
| Radiometric Kinase Assay | 0.050 ± 0.008 | nih.gov |
The results demonstrated that this compound dose-dependently increased the apparent dissociation constant (Kd) of ATP for ITPK1. nih.gov This shift indicates that higher concentrations of ATP are required to achieve the same level of binding in the presence of the inhibitor, a characteristic hallmark of competitive inhibition. nih.gov The adenine-like structure of this compound supports the hypothesis that it directly competes with ATP for access to the kinase's active site. nih.gov
Specificity Against ITPK1
This compound has been identified as a potent inhibitor of Inositol 1,3,4,6-tetrakisphosphate 1-kinase (ITPK1), an enzyme involved in the biosynthesis of inositol phosphates, which are crucial signaling molecules. Research has demonstrated the specificity and mechanism of this inhibition through biochemical and biophysical studies.
This compound, also referred to as compound 1 in some studies, inhibits ITPK1 with a high degree of potency. Dose-response studies have determined its IC₅₀ value to be 0.026 ± 0.005 μM, making it the most potent among a series of tested adenine-based compounds nih.gov. The inhibition mechanism involves competition with ATP in the nucleotide-binding site of the enzyme nih.gov. X-ray crystallography has revealed that the cyclopentyl group of the compound is accommodated in the ribose pocket of ITPK1, which is a key element for catalytic specificity nih.gov. This structural and chemical difference from the natural ribose group of adenine contributes to its inhibitory action nih.gov.
The specificity of this compound for ITPK1 has been evaluated by testing its activity against other structurally related kinases. Studies have shown that at a concentration of 10 μM, which is significantly higher than its IC₅₀ for ITPK1, this compound does not modulate the activity of diphosphoinositol pentakisphosphate kinase 2 (PPIP5K2) or inositol polyphosphate multikinase (IPMK) nih.gov. This indicates a notable level of specificity for ITPK1 over these other inositol phosphate kinases nih.gov.
The binding affinity of this compound to ITPK1 has also been quantified, with a determined dissociation constant (Kd) of 0.11 ± 0.03 μM nih.gov. This strong binding affinity is consistent with its low IC₅₀ value nih.gov. The cyclopentyl substitution at the 9th position of the adenine core is crucial for this high affinity. For instance, replacing the cyclopentane (B165970) ring with an oxolane ring results in a 16-fold increase in the Kd and a 33-fold increase in the IC₅₀ for ITPK1's phosphatase activity, suggesting that the hydrophobic nature of the cyclopentyl group is important for stable binding within the ribose pocket nih.gov.
Table 1: Inhibitory Activity and Binding Affinity of this compound against ITPK1
| Parameter | Value | Reference |
| IC₅₀ (Inhibition of ITPK1) | 0.026 ± 0.005 μM | nih.gov |
| Kd (Binding to ITPK1) | 0.11 ± 0.03 μM | nih.gov |
| Specificity | No significant inhibition of PPIP5K2 or IPMK at 10 μM | nih.gov |
Modulation of Signal Transduction Pathways
This compound has been shown to modulate the cyclic AMP (cAMP) signaling pathway by acting as an inhibitor of adenylyl cyclase, the enzyme responsible for the synthesis of cAMP. In studies on human blood platelets, this compound inhibited the prostaglandin E1 (PGE1)-stimulated elevation of cAMP in a concentration-dependent manner, with an IC₅₀ value of 4 μM for blocking the increase in cAMP levels.
Detailed research findings on the direct modulation of the downstream effector, Protein Kinase A (PKA), by this compound are not extensively available in the reviewed scientific literature.
Specific research detailing the direct regulatory effects of this compound on the MAP Kinase (MEK1/ERK1/2) pathway has not been identified in the available scientific literature.
There is no specific information available in the reviewed scientific literature regarding the direct activation or inhibition of the PI3-Kinase/Akt Kinase pathway by this compound.
While this compound is known to inhibit adenylyl cyclase, which in turn can affect downstream signaling that influences CREB (cAMP response element-binding protein) phosphorylation, direct studies detailing the specific inhibition of CREB phosphorylation by this compound are not present in the reviewed literature.
Biological and Pharmacological Research Applications
Studies in Cellular Differentiation
The differentiation of cells into specialized types is a fundamental process in developmental biology and a key area of pharmacological research for therapeutic applications.
Induction of Neurite Outgrowth in PC12 Cells
The PC12 cell line, derived from a rat pheochromocytoma, is a well-established in vitro model for studying neuronal differentiation. nih.gov When treated with nerve growth factor (NGF) or other inducing agents, these cells stop proliferating and extend neurites, mimicking the behavior of developing neurons. nih.govnih.gov This process involves a cascade of signaling pathways, including the activation of microtubule assembly and associated proteins. nih.gov While various compounds are known to promote neurite outgrowth in PC12 cells, specific studies demonstrating that 9-Cyclopentyladenine induces this effect are not prominently featured in the available research. mdpi.comresearchgate.net
Facilitation of Adipocyte Differentiation in Preadipocytes
Adipocyte differentiation, the process by which preadipocytes mature into fat-storing cells, is a critical area of study for understanding obesity and metabolic diseases. This process is typically induced in cell culture models, such as 3T3-L1 cells, using a cocktail of agents that includes insulin (B600854), dexamethasone, and IBMX. nih.govnih.gov The differentiation is characterized by the accumulation of lipid droplets and the expression of specific marker proteins like PPARγ and C/EBPα. nih.gov Research into compounds that can modulate this process is ongoing; however, there is a lack of specific data on the role of this compound in facilitating adipocyte differentiation. cabidigitallibrary.orgresearchgate.net
Role in Keratinocyte Permeability Barrier Homeostasis
The epidermis forms a crucial barrier to protect the body from the external environment, with keratinocytes playing a central role in its formation and maintenance. nih.govnih.gov This barrier function is dependent on the complex process of keratinocyte differentiation and the formation of the stratum corneum, which is rich in lipids and proteins like filaggrin. nih.govmdpi.com While various factors are known to influence the integrity of the epidermal barrier, there is no readily available research that specifically investigates the role of this compound in keratinocyte permeability barrier homeostasis. researchgate.netjcadonline.com
Role in Modulating Physiological Responses
The ability of chemical compounds to modulate physiological responses is a cornerstone of pharmacology.
Regulation of Ileal Smooth Muscle Activity
The contraction and relaxation of the smooth muscle in the ileum, a part of the small intestine, are essential for gastrointestinal motility. This activity is regulated by a complex interplay of neurotransmitters, hormones, and intracellular signaling pathways involving calcium ions. nih.govnih.govjpp.krakow.pl Muscarinic receptors, for instance, play a significant role in mediating the contractile responses to acetylcholine. nih.govnih.gov While the general mechanisms of smooth muscle regulation are well-studied, specific research detailing the effects of this compound on ileal smooth muscle activity is not apparent in the current body of literature. jnmjournal.org
Effects on Insulin Production and Secretion (as a purine (B94841) derivative)
Purine derivatives are known to play various roles in cellular signaling, and some can influence insulin secretion from pancreatic β-cells. The regulation of insulin secretion is a complex process critical for maintaining glucose homeostasis. While there is research on how certain purine analogs and related molecules can affect insulin release, specific studies on the direct effects of this compound on insulin production and secretion are not currently available.
Investigation in Disease Models
The adenine (B156593) derivative, this compound, has been a subject of investigation in various preclinical disease models to elucidate its mechanism of action and therapeutic potential. Research has primarily focused on its application in cancer, inflammatory disorders, and neurodegenerative diseases, leveraging its activity as a modulator of key cellular signaling pathways.
In the realm of oncology, the uncontrolled proliferation of cancer cells often involves the dysregulation of fundamental cellular processes, including apoptosis, cell cycle control, and metabolism. nih.gov this compound has been explored for its potential to interfere with these processes.
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or malignant cells. Many cancer therapies aim to induce apoptosis in tumor cells. mdpi.com The induction of apoptosis often involves complex signaling cascades, frequently culminating in the activation of caspases, a family of protease enzymes. nih.govbu.edu For instance, studies on other compounds have shown that activation of initiator caspases like caspase-9 can trigger a cascade leading to the activation of executioner caspases and subsequent cell death. bu.edunih.gov While the direct apoptotic activity of this compound in cancer cells is a subject of ongoing investigation, its known biochemical interactions suggest a potential role in modulating cell survival pathways.
The concept of dual-acting molecules that can simultaneously antagonize receptors and inhibit enzymes presents a novel strategy in cancer therapy. nih.gov this compound is recognized as a stable, cell-permeable, non-competitive inhibitor of adenylyl cyclase (AC). sigmaaldrich.com Adenylyl cyclases are enzymes that synthesize cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes, including proliferation and differentiation. wikipedia.orgmedchemexpress.com By inhibiting adenylyl cyclase, this compound can modulate intracellular cAMP levels, thereby interfering with signaling pathways that are often hyperactive in cancer.
Furthermore, the therapeutic potential of targeting other key enzymes in cancer is well-established. Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their inhibition is a validated strategy in oncology. nih.govnih.gov Likewise, adenosine kinase (ADK), which phosphorylates adenosine to adenosine monophosphate (AMP), is a key enzyme in purine metabolism and has been identified as a therapeutic target. nih.govnih.govmedchemexpress.com The structural similarity of this compound to adenosine suggests it may interact with multiple targets within the purine metabolic and signaling pathways, which are crucial for cancer cell survival and proliferation. nih.gov
| Compound | Target Enzyme | Mechanism of Action | Therapeutic Relevance |
|---|---|---|---|
| This compound | Adenylyl Cyclase | Non-competitive inhibitor, cell-permeable. sigmaaldrich.com | Modulation of cAMP signaling pathways. wikipedia.orgmedchemexpress.com |
| General CDK Inhibitors | Cyclin-Dependent Kinases (e.g., CDK4/6, CDK9) | Inhibit cell cycle progression and transcription. nih.govnih.gov | Treatment of various cancers, including breast cancer. nih.gov |
| General ADK Inhibitors | Adenosine Kinase | Inhibition increases local adenosine levels. nih.govmedchemexpress.com | Potential in cancer, epilepsy, ischemia, and pain. nih.gov |
Cancer cells exhibit altered metabolism to sustain their rapid growth and proliferation, a phenomenon that includes an increased demand for purines, the essential building blocks of DNA and RNA. nih.govnih.gov The de novo synthesis and salvage pathways of purine metabolism are often upregulated in tumors, making them attractive targets for anticancer drugs. nih.govresearchgate.net Purine antimetabolites, which are structural analogs of natural purines, can interfere with these pathways, leading to the inhibition of DNA replication and the induction of cell death. nih.govresearchgate.net
This compound, as an adenine analog, fits within this therapeutic strategy. Its primary established role is as an inhibitor of adenylyl cyclase, an enzyme that uses a purine, ATP, as its substrate. sigmaaldrich.comwikipedia.org By inhibiting key enzymes involved in purine nucleotide signaling and potentially metabolism, compounds like this compound can disrupt the metabolic infrastructure that supports cancer proliferation. The enzyme adenosine kinase (ADK) is another critical regulator of purine metabolism, catalyzing the conversion of adenosine to AMP, and its inhibition is a therapeutic strategy being explored. nih.govwikipedia.org
Research indicates a potential role for this compound in modulating inflammatory processes. Studies have shown that it can promote the restoration of the keratinocyte permeability barrier. This action is attributed to its ability to inhibit the synthesis of cAMP, a key signaling molecule in skin homeostasis and inflammation.
The modulation of adenosine signaling pathways is a known strategy for controlling inflammation. nih.gov Adenosine kinase inhibitors, for example, have demonstrated anti-inflammatory properties in preclinical models. nih.gov Given that this compound inhibits adenylyl cyclase, it directly impacts the cAMP signaling pathway, which is intricately linked with inflammatory responses. nih.gov Chronic inflammation is a characteristic of many diseases, and modulating these pathways is a key area of therapeutic development. nih.gov
The investigation of this compound in models relevant to neurodegenerative diseases has yielded significant findings. Research has demonstrated that the compound inhibits the activation of the cAMP-response element binding protein (CREB) and completely blocks neurogenesis in PC12 cells. PC12 cells, a line derived from a pheochromocytoma of the rat adrenal medulla, are widely used as a model system in neurobiological research because they can differentiate into neuron-like cells. nih.govnih.govmdpi.comspandidos-publications.com
CREB is a transcription factor crucial for neuronal survival, synaptic plasticity, and memory. nih.govresearchgate.netuab.cat Disruption of CREB function and its signaling pathways has been implicated in the pathogenesis of several neurodegenerative conditions, including Alzheimer's and Huntington's disease. researchgate.netpnas.orgnih.gov Therefore, the ability of this compound to inhibit CREB activation points to its potential as a research tool to study the mechanisms underlying these diseases and to explore therapeutic strategies aimed at modulating this pathway. uab.catpnas.org The use of cellular models like PC12 cells is fundamental for studying the molecular mechanisms of neurodegeneration and for the initial screening of potential therapeutic compounds. nih.govresearchgate.netnih.govfrontiersin.org
| Model System | Compound | Observed Effect | Relevance to Disease |
|---|---|---|---|
| PC12 Cells | This compound | Inhibits CREB activation and blocks neurogenesis. | Neurodegenerative Diseases (e.g., Alzheimer's, Huntington's). nih.govnih.gov |
| Keratinocytes (mouse) | This compound | Promotes restoration of permeability barrier via cAMP inhibition. | Inflammatory Skin Disorders. |
Antiviral Research Context (as a nucleoside analog)
This compound belongs to the class of carbocyclic nucleoside analogs, where the furanose sugar ring of a natural nucleoside is replaced by a cyclopentyl group. nih.gov This structural modification is a key strategy in the design of antiviral agents, as it can confer resistance to enzymatic degradation while allowing the molecule to be recognized by viral enzymes. nih.gov The general principle behind the antiviral activity of many nucleoside analogs is their ability to be incorporated into the growing viral DNA or RNA chain, leading to chain termination and the inhibition of viral replication. nih.gov
While the broader class of carbocyclic nucleosides, such as Aristeromycin, has demonstrated potent antiviral properties against a range of viruses including measles, parainfluenza, vaccinia virus, and vesicular stomatitis virus, specific research on the direct antiviral effects of this compound is less extensively documented in readily available literature. nih.gov The antiviral potential of nucleoside analogs is often evaluated through their ability to inhibit viral replication in cell cultures. For instance, studies on related compounds like 9-beta-D-arabinofuranosyladenine have shown inhibition of viruses such as herpes simplex virus (HSV) and vesicular stomatitis virus (VSV). nih.gov The exploration of various structural modifications to the nucleoside scaffold, including the introduction of a cyclopentane (B165970) ring, has been a fertile ground for the discovery of potent antiviral drugs. nih.gov
This compound as a Pharmacological Research Tool
Utility in Cell Physiology and Pathophysiology Studies
This compound has proven to be a valuable tool in the investigation of cellular physiology and pathophysiology, primarily due to its activity as an inhibitor of adenylyl cyclase. Adenylyl cyclase is a key enzyme in signal transduction pathways, responsible for the synthesis of the second messenger cyclic AMP (cAMP). By modulating cAMP levels, researchers can dissect the roles of this signaling molecule in a multitude of cellular processes.
A notable example of its application is in the study of platelet physiology. In human blood platelets, this compound (referred to in some studies as SQ 22,534) has been shown to inhibit adenylyl cyclase activity. Prostaglandin (B15479496) E1 (PGE1) elevates cAMP levels in platelets, leading to the inhibition of platelet aggregation. Research has demonstrated that this compound can reverse this PGE1-induced inhibition of ADP-induced platelet aggregation. This effect is directly linked to its ability to block the PGE1-stimulated increase in intracellular cAMP levels. These findings provide evidence for the central role of cAMP in mediating the inhibition of platelet aggregation and highlight the utility of this compound in studying these pathways.
The cell-permeable nature of this compound further enhances its utility as a research tool, allowing for its use in intact cell studies to probe the intricate signaling cascades that govern cellular function and dysfunction.
Applications in Cyclic Nucleotide Research
The field of cyclic nucleotide research has greatly benefited from the availability of specific pharmacological agents to manipulate the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP). nih.gov this compound has carved a niche in this area as a non-competitive inhibitor of adenylyl cyclase, the enzyme responsible for cAMP synthesis. nih.gov This inhibitory action makes it a powerful tool for elucidating the downstream effects of cAMP-mediated signaling pathways.
In research focused on cyclic nucleotide signaling, this compound is often used to decrease intracellular cAMP levels, thereby allowing scientists to study the consequences of reduced cAMP signaling. For example, in the aforementioned studies on human platelets, this compound was instrumental in demonstrating the direct relationship between cAMP levels and platelet aggregation. By inhibiting the prostaglandin E1-induced rise in cAMP, it was possible to block the subsequent inhibition of platelet aggregation, solidifying the role of cAMP as a key regulator of this physiological process.
The ability to selectively inhibit adenylyl cyclase with compounds like this compound allows for the detailed investigation of the diverse cellular functions regulated by cAMP, including gene expression, metabolism, and cell proliferation and differentiation. nih.gov Its use as a research tool continues to contribute to our understanding of the complex and multifaceted roles of cyclic nucleotides in cellular communication.
Computational and Structural Biology Insights
Molecular Modeling Studies of Protein-Ligand Interactions
Molecular modeling is a cornerstone for understanding how 9-Cyclopentyladenine interacts with its protein targets, primarily adenosine (B11128) receptors and cyclin-dependent kinases (CDKs). nih.govnih.govnih.gov These computational methods allow for the construction of three-dimensional models of the receptor-ligand complex, even in the absence of experimental structures. mdpi.com The process often begins with the amino acid sequence of the target protein, such as the canine adenosine A₁ receptor, and uses the atomic coordinates of a structurally related protein with a known structure, like bacteriorhodopsin, as a template to build a homology model. nih.gov This results in a model of the protein's three-dimensional structure, typically featuring characteristic motifs like the seven transmembrane alpha-helices of G protein-coupled receptors (GPCRs). nih.govnih.gov
Once a model of the target protein is generated, molecular docking simulations are employed to predict the binding pose of this compound within the protein's active site. nih.govmdpi.com For instance, a highly potent A₁ receptor agonist, N⁶-cyclopentyladenosine, which is structurally analogous to this compound, was docked into a modeled cavity of the A₁ receptor. nih.gov Such models help rationalize structure-activity relationships (SARs) by explaining why certain chemical modifications on the ligand, such as the N⁶-cyclopentyl group, confer high affinity and selectivity. nih.govmdpi.com The modeling suggested that the N⁶-substituent can be aligned along the wall of the receptor's binding pore, potentially extending out of the cavity, which explains the tolerance for various substitutions at this position. nih.gov
While molecular docking provides a static snapshot of the interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the complex movements and conformational changes of both the ligand and the protein over time. mdpi.comnih.govutupub.fi MD simulations are powerful computational methods that calculate the motion of atoms in a system, providing insights into the stability of the protein-ligand complex and the dynamic nature of the binding process. mdpi.comutupub.fi These simulations start with an initial set of coordinates, often from a crystal structure or a docked model, and apply a force field—a set of equations that describe the potential energy of the particles—to simulate their movement according to the laws of physics. utupub.fivolkamerlab.org
For targets like adenosine receptors, MD simulations can elucidate the mechanisms of receptor activation. mdpi.comresearchgate.net For example, simulations can track the conformational changes of key structural elements, such as the movement of transmembrane helices or the flipping of a "rotamer toggle switch" involving specific amino acid residues like tryptophan, upon agonist binding. mdpi.comresearchgate.net These dynamic events are crucial for initiating the downstream signaling cascade. mdpi.com The sheer volume of conformational data generated by MD simulations requires sophisticated analysis methods, including the examination of root-mean-square deviation (RMSD) to assess stability and principal component analysis to identify large-scale collective motions. nih.govnih.gov
The process of how a protein specifically recognizes and binds to a ligand like this compound is a fundamental question addressed by molecular modeling and simulations. mdpi.com Molecular recognition is defined by specificity and affinity, where noncovalent interactions between the ligand and specific amino acid residues in the binding pocket are paramount. mdpi.com
Computational studies on adenosine receptors have identified key residues within the transmembrane helices that are critical for binding. nih.govmdpi.com The binding of different ligands can induce distinct conformational changes in the receptor's binding cavity. nih.gov For example, MD simulations of the human stimulator of interferon genes (hSTING) protein with various cyclic dinucleotide ligands revealed that interactions are controlled by a balance between the conformational fluctuations of the ligand and the protein's own dynamics. nih.gov These simulations can pinpoint specific interactions, such as hydrogen bonds with key residues (e.g., Arginine 238 in hSTING), that are essential for anchoring the ligand and ensuring its residence time in the binding pocket. nih.gov Similarly, for adenosine receptors, modeling studies suggest that the adenine (B156593) core of the ligand forms crucial hydrogen bonds deep within the binding site, while the cyclopentyl group occupies a more hydrophobic region, contributing to affinity and selectivity. nih.gov
X-ray Crystallography of this compound Complexes
X-ray crystallography is a powerful experimental technique that provides a high-resolution, three-dimensional structure of a molecule or a protein-ligand complex. nih.gov This method requires the formation of a high-quality crystal, which, when exposed to an X-ray beam, diffracts the rays in a specific pattern. nih.gov This pattern is used to calculate the electron density and thereby determine the precise position of each atom in the complex. nih.gov
As of late 2025, a specific X-ray crystal structure of this compound in complex with its primary targets, such as adenosine receptors or cyclin-dependent kinases, is not publicly available in the Protein Data Bank (PDB). However, the structures of these proteins in complex with other ligands provide invaluable templates for understanding how this compound might bind. For example, the crystal structure of the adenosine A₂A receptor (A₂AAR) in complex with the antagonist ZM241385 reveals the key features of the orthosteric binding pocket. nih.gov A hypothetical complex of this compound would likely show the adenine core forming hydrogen bonds with conserved residues like asparagine in transmembrane helix 6, while the cyclopentyl ring would fit into a hydrophobic pocket defined by residues from several transmembrane helices. nih.gov The determination of such a crystal structure would be a significant step, providing definitive experimental validation for the binding modes predicted by computational models and offering a precise blueprint for the rational design of new, improved inhibitors. rcsb.org
Molecular Dynamics Simulations to Understand Binding Modes
Molecular dynamics (MD) simulations are crucial for refining and validating the binding modes of ligands that are initially predicted by molecular docking. utupub.fimdpi.com While docking provides a static pose, MD simulations immerse the protein-ligand complex in a simulated physiological environment (typically water and ions) and observe its behavior over nanoseconds to microseconds. mdpi.comnih.gov This process allows researchers to assess the stability of the predicted binding pose and explore alternative conformations. nih.gov
The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. nih.gov A stable RMSD indicates that the ligand remains securely in the binding pocket in a consistent orientation. Furthermore, MD simulations can reveal the dynamic nature of the interactions. For example, a hydrogen bond that appears stable in a static dock might be shown to be transient, while water molecules may be found to play a critical mediating role in the protein-ligand interface. nih.gov In studies of GPCRs like adenosine receptors, MD simulations have been used to show how ligand binding can stabilize specific receptor conformations (active or inactive) by influencing the movement of helices and loops. mdpi.commdpi.com This provides a deeper understanding of the binding mode by capturing the dynamic interplay between the ligand and its target protein. nih.gov
Quantitative Analysis of Binding Affinity and Interaction Energies
Beyond visualizing binding, computational methods can provide a quantitative estimate of the binding affinity, often expressed as a binding free energy (ΔG). nih.gov Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Linear Interaction Energy (LIE) are commonly used to calculate these energies from the snapshots (frames) of an MD simulation. mdpi.comnih.gov These techniques are computationally less expensive than more rigorous methods like free-energy perturbation. volkamerlab.orgnih.gov
The MM/GBSA method calculates the binding free energy by summing the molecular mechanics energies (including van der Waals and electrostatic interactions) and the solvation free energies (composed of polar and nonpolar contributions). nih.gov This allows for the decomposition of the total binding energy into contributions from specific types of interactions or even individual amino acid residues. For example, a study on CYP3A4 inhibitors calculated binding free energies in the range of -34 to -61 kcal/mol using MM/GBSA. mdpi.com
The table below illustrates the typical components of interaction energy calculated from such simulations for a hypothetical protein-ligand complex. These values help to identify the primary forces driving the binding event.
| Interaction Energy Component | Representative Value (kcal/mol) | Role in Binding |
| van der Waals Energy | -45.5 | Favorable shape complementarity and hydrophobic interactions. |
| Electrostatic Energy | -20.1 | Favorable charge-charge, charge-dipole, and hydrogen bond interactions. |
| Polar Solvation Energy | +30.8 | Unfavorable energy required to desolvate polar groups upon binding. |
| Nonpolar Solvation Energy | -5.2 | Favorable energy from hydrophobic effect and surface tension. |
| Total Binding Free Energy (ΔG) | -40.0 | Overall predicted binding affinity. |
| (Note: The values are hypothetical and for illustrative purposes, based on ranges seen in computational literature.) nih.govmdpi.com |
Experimentally, the affinity of this compound has been quantified. For example, as an inhibitor of adenylyl cyclase, it acts non-competitively by targeting the P-site domain with a reported IC₅₀ value of 100 μM in a detergent-dispersed rat brain preparation. Comparing such experimental data with computationally derived binding energies is a critical step in validating and refining the computational models. nih.gov
Future Directions and Research Perspectives
Development of Novel 9-Cyclopentyladenine-Based Therapeutic Agents
The development of new therapeutic agents based on the this compound scaffold is a promising area of research. The focus is on synthesizing and evaluating novel analogues with improved affinity, selectivity, and therapeutic properties.
A key strategy involves the chemical modification of the this compound structure at various positions to enhance its interaction with specific biological targets. Research has demonstrated that using a lead compound, such as N(6)-Cyclopentyl-9-methyladenine, and introducing substitutions at the 8- and 9-positions of the adenine (B156593) ring can significantly alter receptor affinity. sigmaaldrich.com For instance, the synthesis of novel 3,8- and 8,9-disubstituted N(6)-cyclopentyladenine derivatives has been undertaken to identify new neutral antagonists for adenosine (B11128) A1 receptors. sigmaaldrich.com
Studies have shown that elongating the 9-methyl substituent to a 9-propyl group is well-tolerated, whereas a larger 9-benzyl group can lead to a decrease in adenosine A1 receptor affinity. sigmaaldrich.com The 8-position has also been a focal point for modification, with appropriate substitutions leading to increased affinity. sigmaaldrich.com This systematic approach has led to the identification of numerous derivatives with higher adenosine A1 receptor affinity than the original lead compounds. sigmaaldrich.com For example, a study identified 20 new compounds that had a higher affinity for the adenosine A1 receptor than the reference substance. sigmaaldrich.com This line of research exemplifies a rational approach to drug design, where systematic structural modifications are guided by biological testing to optimize the therapeutic potential of the core molecule.
Table 1: Research Findings on N(6)-Cyclopentyladenine Analogue Development
| Lead Compound | Modification Strategy | Key Finding | Outcome |
|---|---|---|---|
| N(6)-Cyclopentyl-9-methyladenine (N-0840) | Synthesis of 3,8- and 8,9-disubstituted derivatives. | Elongation of the 9-methyl to a 9-propyl group was well-tolerated; substitution at the 8-position increased affinity. sigmaaldrich.com | Identified 20 new derivatives with higher adenosine A1 receptor affinity than the lead compound. sigmaaldrich.com |
| N(6)-Cyclopentyl-9-methyladenine (N-0840) | Evaluation of intrinsic activity using [35S]GTPγS binding experiments. | Several derivatives did not significantly change basal [35S]GTPγS binding. sigmaaldrich.com | Identified four new derivatives that behaved as neutral antagonists with 4- to 10-fold increased adenosine A1 receptor affinity compared to the lead. sigmaaldrich.com |
Exploration of Synergistic Effects in Combination Therapies
Combination therapy is a fundamental strategy in treating complex diseases like cancer, aiming to enhance efficacy, target multiple pathways, and reduce the likelihood of drug resistance. nih.govyoutube.com The exploration of this compound in combination with other therapeutic agents is a critical future direction. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. nih.gov This can be particularly effective when the agents have different mechanisms of action. nih.gov
Given that this compound and its analogues act on specific targets such as adenylate cyclase and adenosine receptors, combining them with conventional chemotherapeutic agents could yield synergistic benefits. targetmol.comtocris.com For example, a compound that modulates cell signaling pathways, like this compound, could potentially sensitize cancer cells to cytotoxic drugs or overcome resistance mechanisms. nih.gov While specific studies on this compound combination therapies are not yet prevalent, the principle is well-established. For instance, other natural product derivatives have been shown to work synergistically with conventional drugs by enhancing their anti-neoplastic properties or inhibiting cancer cell growth through various mechanisms. nih.gov Future research should focus on in vitro and in vivo studies pairing this compound derivatives with existing cancer drugs to identify synergistic or additive interactions, which could lead to more effective and lower-toxicity treatment regimens. nih.govnih.gov
Further Elucidation of Cellular and Molecular Targets
A precise understanding of a compound's molecular interactions is fundamental to its development as a therapeutic agent. For this compound, research has identified key molecular targets, but further elucidation is necessary to fully map its mechanism of action.
Current evidence points to this compound being an inhibitor of adenylate cyclase, specifically targeting the P-site domain of the enzyme in a non-competitive manner. sigmaaldrich.comtargetmol.com Adenylate cyclase is a critical enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger in numerous signaling pathways. nih.gov By inhibiting this enzyme, this compound can block downstream events such as the phosphorylation of specific signaling molecules and cellular differentiation processes. targetmol.com
Furthermore, the broader family of adenine analogues are well-known modulators of adenosine receptors (A1, A2A, A2B, and A3). sigmaaldrich.com A closely related compound, N(6)-Cyclopentyladenosine (CPA), is a potent and selective agonist for the adenosine A1 receptor. tocris.com Activation of the A1 receptor, a G protein-coupled receptor, can lead to various downstream effects, including the inhibition of adenylate cyclase and modulation of ion channels, such as two-pore domain K+ (K2P) channels, which can hyperpolarize neurons. mdpi.com Future research should aim to definitively characterize the binding affinities and functional activities of this compound and its novel derivatives across all adenosine receptor subtypes. Investigating the downstream consequences of these interactions on cellular pathways, such as the MAPK and pRB pathways which control cell proliferation, will provide a more complete picture of its pharmacological profile. nih.gov
Advanced Computational Approaches for Drug Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. targetmol.com For this compound, these approaches offer a pathway to accelerate the development of more potent and selective derivatives.
Quantitative Structure-Activity Relationship (QSAR) studies are a prime example. A QSAR study on disubstituted N(6)-cyclopentyladenine analogues successfully created a model correlating chemical structure with biological activity at the adenosine A1 receptor. targetmol.com This model, which had a strong correlation coefficient (r = 0.879), identified key physicochemical properties like dielectric energy and HOMO energy as crucial for receptor antagonism, providing a predictive tool for designing more potent analogues. targetmol.com
Molecular docking is another powerful technique used to predict the binding orientation and affinity of a molecule to its target protein. sigmaaldrich.comsigmaaldrich.com This method can be used to screen virtual libraries of this compound derivatives against the known structures of targets like adenosine receptors or adenylate cyclase, prioritizing compounds for synthesis and experimental testing.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. dovepress.com By constructing a pharmacophore model from highly active this compound analogues, researchers can perform virtual screening of large chemical databases to find novel scaffolds that fit the model and may possess similar activity. dovepress.comnih.gov
Finally, molecular dynamics (MD) simulations can provide detailed insights into the stability of a ligand-receptor complex over time. arxiv.orgnih.gov MD simulations can be used to study how modifications to the this compound structure affect its binding dynamics and interaction with the target protein, offering a deeper understanding that complements static docking models. arxiv.orgrsc.org
Table 2: Application of Computational Approaches in this compound Research
| Computational Approach | Primary Application | Example in Adenine Analogue Research |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity to predict the potency of new analogues. | A model for N6-cyclopentyladenine analogues identified key descriptors for adenosine A1 receptor antagonist activity. targetmol.com |
| Molecular Docking | Predicts the preferred binding mode and affinity of a ligand to a molecular target. | Used to screen libraries of compounds against targets like topoisomerase or adenosine receptors. sigmaaldrich.comsigmaaldrich.com |
| Pharmacophore Modeling | Identifies the 3D arrangement of features required for biological activity to screen for novel compounds. | Used to create queries for virtual screening to find molecules with desired interaction patterns. dovepress.comnih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to assess the stability of ligand-protein complexes. | Evaluates how chemical modifications affect the structural dynamics and binding of a ligand over time. arxiv.orgnih.gov |
Q & A
Basic Research Questions
Q. What is the mechanistic basis of 9-Cyclopentyladenine’s inhibition of adenylate cyclase, and how does this differ from competitive inhibitors?
- Methodological Answer : this compound monomethanesulfonate acts as a non-competitive inhibitor of adenylate cyclase, binding to an allosteric site rather than the ATP-binding domain. This stabilizes an enzyme conformation that reduces catalytic activity, as evidenced by reduced cAMP production in dose-response assays. To validate, researchers should:
- Perform cAMP quantification assays (e.g., ELISA or FRET-based sensors) in cell lysates treated with varying concentrations of this compound.
- Compare inhibition kinetics with competitive inhibitors (e.g., SQ22536) using Lineweaver-Burk plots to confirm non-competitive behavior .
Q. What experimental protocols are recommended for assessing this compound’s cell permeability and stability in physiological conditions?
- Methodological Answer :
- Cell permeability : Use fluorescently labeled analogs or measure intracellular cAMP suppression in live cells vs. membrane-impermeant controls (e.g., extracellular cAMP scavengers).
- Stability : Conduct HPLC or mass spectrometry analysis of this compound incubated in cell culture media (e.g., DMEM + 10% FBS) at 37°C over 24–72 hours to assess degradation .
Q. How can researchers validate the specificity of this compound for adenylate cyclase in complex cellular environments?
- Methodological Answer :
- Use genetic knockdown/knockout models (e.g., adenylate cyclase siRNA or CRISPR-Cas9) to confirm that cAMP reduction is dependent on adenylate cyclase expression.
- Test off-target effects via phosphoproteomic screens or panels of related enzymes (e.g., guanylate cyclase) .
Advanced Research Questions
Q. How should researchers resolve contradictions in cAMP modulation data when using this compound across different cell types (e.g., neuronal vs. epithelial cells)?
- Methodological Answer :
- Troubleshooting steps :
Quantify adenylate cyclase isoform expression (e.g., AC1 vs. AC5) via qPCR or Western blot, as isoform-specific sensitivity may vary.
Adjust incubation time and concentration ranges based on cell-specific metabolic rates (e.g., neuronal cells may require shorter exposures).
Include positive controls (e.g., forskolin for cAMP induction) to normalize responses .
Q. What experimental designs are optimal for integrating this compound into studies of cross-talk between cAMP and other signaling pathways (e.g., MAPK or PI3K)?
- Methodological Answer :
- Use time-course experiments to capture dynamic interactions: Treat cells with this compound, then stimulate with pathway-specific agonists (e.g., EGF for MAPK).
- Employ multiplex assays (e.g., Luminex) to simultaneously measure cAMP, phosphorylated ERK, and AKT.
- Apply pharmacological inhibitors of secondary pathways to isolate cAMP effects .
Q. How can researchers optimize this compound concentrations to minimize cytotoxicity while achieving effective adenylate cyclase inhibition?
- Methodological Answer :
- Perform dose-response curves for both cAMP inhibition (EC₅₀) and cell viability (e.g., MTT or ATP assays).
- Use synergistic approaches : Combine suboptimal doses with adenylate cyclase activators (e.g., forskolin) to achieve desired inhibition without toxicity .
Key Considerations for Experimental Design
- Controls : Always include vehicle (DMSO) and positive/negative controls (e.g., forskolin and adenylate cyclase-deficient cells).
- Data Reproducibility : Replicate experiments across ≥3 biological replicates and report SEM/error bars.
- Ethical Compliance : Follow institutional guidelines for cell line authentication and chemical safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
